molecular formula C7H9N3O3 B15368043 N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide CAS No. 98797-16-1

N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide

Cat. No.: B15368043
CAS No.: 98797-16-1
M. Wt: 183.16 g/mol
InChI Key: UVOXYLLQQMCAAX-UHFFFAOYSA-N
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Description

N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 (pyrimidine core). The compound features hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an acetamide substituent at position 4. The hydroxyl and acetamide groups in this compound suggest polar interactions and hydrogen-bonding capabilities, which may influence solubility, stability, and biological activity.

Properties

CAS No.

98797-16-1

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

N-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C7H9N3O3/c1-3-8-6(12)5(7(13)9-3)10-4(2)11/h1-2H3,(H,10,11)(H2,8,9,12,13)

InChI Key

UVOXYLLQQMCAAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)NC(=O)C)O

solubility

>27.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Coumarin-Based Acetamides

Coumarin derivatives with acetamide substituents, such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, exhibit notable antioxidant properties. Studies show these compounds outperform ascorbic acid in radical scavenging assays due to their conjugated π-system and electron-donating substituents . In contrast, pyrimidine-based acetamides like N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide lack the extended aromaticity of coumarins but possess dual nitrogen atoms in the ring, which may enhance hydrogen-bond acceptor capacity. This structural distinction could lead to differences in redox behavior and target specificity.

Table 1: Antioxidant Activity Comparison

Compound Class Key Substituents Antioxidant Activity (vs. Ascorbic Acid)
Coumarin-acetamide derivatives Phenyl, oxazepinone, chromenyloxy Superior
Pyrimidine-acetamide derivatives 4,6-Dihydroxy, 2-methyl Not reported (predicted moderate)

Comparison with Pyrimidine Acetamide Derivatives

Substituent Effects on Bioactivity

The compound 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide () shares a pyrimidine core with the target compound but differs in substituents: a bulky n-butyl group at position 2 and a dimethylacetamide at position 5. In contrast, the target compound’s 2-methyl and 4,6-dihydroxy groups likely improve hydrophilicity, favoring interactions in polar environments like enzyme active sites .

Hydrogen-Bonding and Crystal Packing

The crystal structure of N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate () reveals extensive intermolecular hydrogen bonding involving hydroxyl, amino, and water molecules. Such structural variations may influence solubility and thermal stability .

Table 2: Structural and Physicochemical Properties

Compound Substituents (Pyrimidine Positions) Molecular Weight Hydrogen-Bond Donors/Acceptors
This compound 2-Me, 4-OH, 6-OH, 5-acetamide ~212.18* 3 donors, 5 acceptors
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide 2-NH2, 4-OH, 6-OH, 5-acetamide 220.20 5 donors, 6 acceptors
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidinyl)-N,N-dimethylacetamide 2-n-Bu, 4-OH, 6-Me, 5-dimethylacetamide ~283.34* 1 donor, 4 acceptors

*Calculated based on formula.

Comparison with Pyridine Acetamide Derivatives

Pyridine-based analogs like N-(2-hydroxy-5-iodopyridin-3-yl)acetamide () feature a single nitrogen atom in the aromatic ring. The iodine substituent introduces steric bulk and polarizability, which may enhance halogen bonding in biological systems.

Pharmacological Implications

Pyrimidine derivatives are associated with broad pharmacological activities, including antifungal, antibacterial, and antitumor effects (). The target compound’s hydroxyl and methyl groups may modulate its pharmacokinetic profile:

  • Antimicrobial Activity : Hydroxyl groups could enhance solubility for targeting hydrophilic bacterial enzymes, while the methyl group may limit steric hindrance.
  • Antioxidant Potential: Though less conjugated than coumarins, the dihydroxy groups may donate protons to neutralize free radicals, albeit with lower efficacy than coumarin derivatives .

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